Fmoc-D-norArg(Z)2-OH
Description
Fmoc-D-norArg(Z)₂-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a D-configuration norarginine backbone, where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidine moiety is doubly protected by benzyloxycarbonyl (Z) groups. The D-configuration and norarginine structure (one fewer methylene group in the side chain compared to arginine) influence peptide conformation and resistance to enzymatic degradation . The Z protecting group, introduced for side-chain protection, requires hydrogenolysis or strong acids for removal, which impacts synthetic workflows .
Properties
Molecular Formula |
C36H34N4O8 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1 |
InChI Key |
OJBZBKXVLYDJEI-WJOKGBTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Z)2-OH typically involves the protection of the amino group of D-norarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide chemistry.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the fluorenylmethyloxycarbonyl byproduct.
Scientific Research Applications
Chemistry
Fmoc-D-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of arginine, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides and imaging agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-D-norArg(Z)2-OH involves the protection of the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and coupling reactions .
Comparison with Similar Compounds
Structural Features and Protecting Groups
Fmoc-D-norArg(Z)₂-OH is compared to structurally related compounds in Table 1.
Table 1: Structural and Protective Group Comparison
*Estimated based on analogous compounds.
Key Observations:
- Protecting Group Stability: Z groups offer moderate acid stability but require harsh deprotection methods (e.g., HBr in TFA or hydrogenolysis), limiting compatibility with acid-sensitive residues. In contrast, Pbf and Boc are removed under standard TFA cleavage conditions, making them preferable for Fmoc-SPPS workflows .
- Steric Effects : The bulky Pbf group in Fmoc-Arg(Pbf)-OH can hinder coupling efficiency, necessitating optimized activation protocols (e.g., DIC/HOBt/DMAP in DMA/DCM) to achieve >93% coupling rates .
- Orthogonal Protection : Aloc (allyloxycarbonyl) in Fmoc-L-Dap(Aloc)-OH enables orthogonal deprotection via Pd(0), useful in sequential assembly strategies .
Research Findings and Challenges
- Deprotection Efficiency : Z group removal requires hazardous reagents (e.g., HBr), complicating large-scale synthesis. Pbf and Boc offer safer, high-yield deprotection .
- Configuration Effects: D-amino acids like Fmoc-D-norArg(Z)₂-OH enhance metabolic stability but may reduce target binding affinity compared to L-forms .
- Norarginine vs.
Biological Activity
Fmoc-D-norArg(Z)2-OH, a derivative of norarginine, is an important compound in peptide synthesis and biological research. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₃₅H₄₃N₅O₇
- Molecular Weight : 661.8 g/mol
- CAS Number : 401915-53-5
This compound functions primarily as a substrate in the synthesis of peptides that modulate various biological pathways. Its structure allows for interaction with specific receptors and enzymes, influencing physiological processes such as cell signaling and gene expression.
Key Mechanisms:
- Agonistic Activity : this compound has been shown to act as an agonist for certain growth hormone receptors, enhancing growth hormone release in vitro and in vivo .
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in proteolytic pathways, affecting the cleavage of substrates and modulating their biological activity .
Biological Activity
The biological activity of this compound has been evaluated through various studies, demonstrating its potential in therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Growth Hormone Release :
- Wound Healing :
- Cardiac Repair :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
